
Acenaphthylene-1,2-diol;benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphthylene-1,2-diol;benzoic acid is a compound that combines the structural features of acenaphthylene and benzoic acid Acenaphthylene is a polycyclic aromatic hydrocarbon, while benzoic acid is a simple aromatic carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene-1,2-diol;benzoic acid typically involves the following steps:
Formation of Acenaphthylene-1,2-diol: This can be achieved through the hydroxylation of acenaphthylene using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Attachment of Benzoic Acid: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where acenaphthylene-1,2-diol reacts with benzoyl chloride (C₆H₅COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Acenaphthylene-1,2-diol;benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium dichromate (K₂Cr₂O₇), sulfuric acid (H₂SO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), ethanol (C₂H₅OH)
Substitution: Benzoyl chloride (C₆H₅COCl), aluminum chloride (AlCl₃), nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted aromatic compounds
科学的研究の応用
Acenaphthylene-1,2-diol;benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of acenaphthylene-1,2-diol;benzoic acid involves its interaction with specific molecular targets and pathways. The diol group can form hydrogen bonds with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphthalene-1,2-diol: Similar structure but lacks the benzoic acid moiety.
Phenanthrene-1,2-diol: Another polycyclic aromatic diol with different ring structure.
Benzoic Acid Derivatives: Compounds like salicylic acid and p-aminobenzoic acid share the benzoic acid core but have different functional groups.
Uniqueness
Acenaphthylene-1,2-diol;benzoic acid is unique due to the combination of polycyclic aromatic and carboxylic acid functionalities, providing a versatile platform for chemical modifications and applications
特性
CAS番号 |
92825-47-3 |
|---|---|
分子式 |
C26H20O6 |
分子量 |
428.4 g/mol |
IUPAC名 |
acenaphthylene-1,2-diol;benzoic acid |
InChI |
InChI=1S/C12H8O2.2C7H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;2*8-7(9)6-4-2-1-3-5-6/h1-6,13-14H;2*1-5H,(H,8,9) |
InChIキー |
JBBWRQZPRANUKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


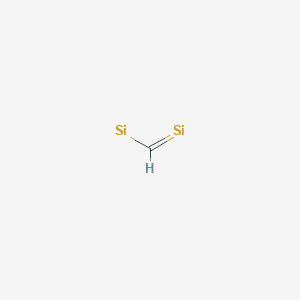
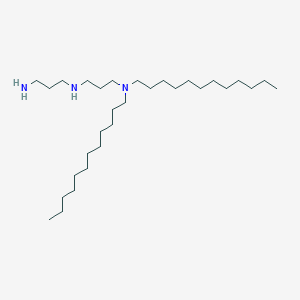
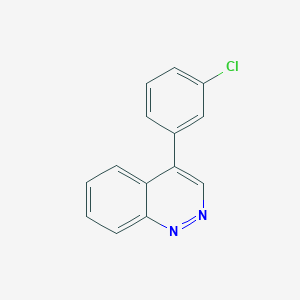
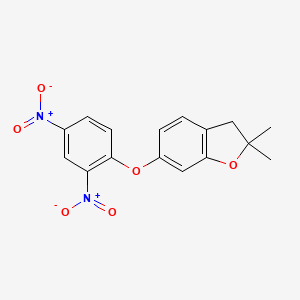
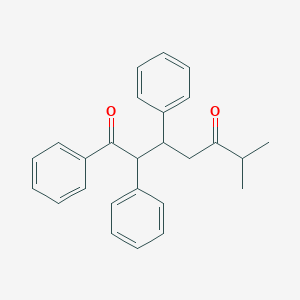
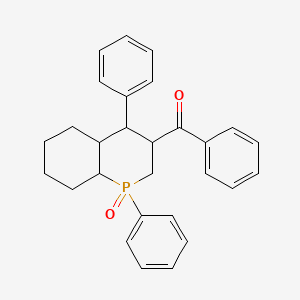
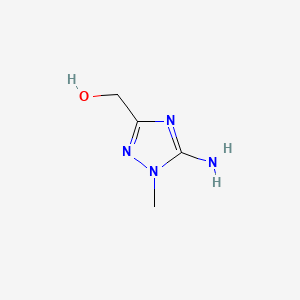
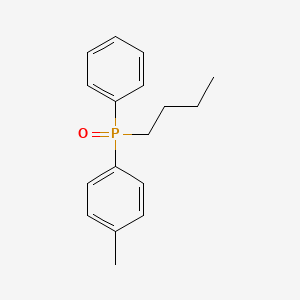
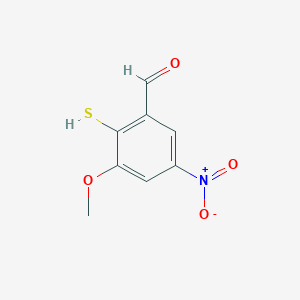
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

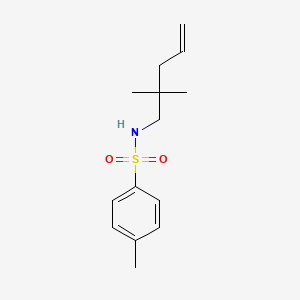
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
